N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N,6-Dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with:
- A thiophen-2-yl group at position 4,
- Methyl groups at positions N and 6,
- A carboxamide moiety at position 3.
Its molecular formula is C₁₆H₁₄ClN₃O₂S (as per a structurally similar compound in ), with a molecular weight of 347.8 g/mol. The compound’s uniqueness arises from the thiophene ring, which introduces distinct electronic and steric properties compared to phenyl-substituted analogs.
Properties
IUPAC Name |
N,6-dimethyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-8(10(15)12-2)9(14-11(16)13-6)7-4-3-5-17-7/h3-5,9H,1-2H3,(H,12,15)(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZJQUPHUUCNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include the condensation of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Tetrahydropyrimidine Derivatives
Structural Modifications and Substituent Effects
The biological and chemical properties of tetrahydropyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound : N,6-Dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | - 4-Thiophen-2-yl - N,6-dimethyl - 5-carboxamide |
- Thiophene enhances π-π interactions. - Methyl groups improve lipophilicity. |
Under investigation (potential antimicrobial/anticancer) | |
| Analog 1 : 4-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide | - 4-(2,5-Dimethoxyphenyl) - 2-thioxo (S instead of O) |
- Methoxy groups increase solubility. - Thioxo group alters redox properties. |
Higher reactivity in nucleophilic substitutions | |
| Analog 2 : N-(4-Chlorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | - 4-Phenyl - 4-Chlorophenyl at N |
- Chlorine enhances electron-withdrawing effects. - Phenyl group stabilizes aromatic interactions. |
Demonstrated antimicrobial activity | |
| Analog 3 : 4-(3-Ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | - 3-Ethoxy-4-hydroxyphenyl - 2-sulfanylidene |
- Ethoxy and hydroxy groups improve hydrogen bonding. - Sulfur substitution modulates enzyme inhibition. |
Explored for anti-inflammatory applications | |
| Analog 4 : Ethyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - 6-Chloromethyl - Ethyl ester at 5-position |
- Chloromethyl enhances alkylation potential. - Ester group increases metabolic instability. |
Intermediate in drug synthesis |
Key Differences and Implications
Thiophene vs. Substituted phenyl analogs (e.g., 4-chlorophenyl in Analog 2) exhibit stronger electrophilic character, enhancing interactions with biological targets like enzymes .
Oxo vs. Thioxo/Sulfanylidene Groups :
- The 2-oxo group in the target compound is less reactive than the 2-thioxo group in Analog 1, which participates more readily in redox reactions .
- Sulfanylidene groups (Analog 3) can act as hydrogen bond acceptors, improving binding affinity to proteins .
Carboxamide vs. Ester Functional Groups :
- The carboxamide in the target compound enhances stability and hydrogen-bonding capacity compared to the ethyl ester in Analog 4, which is prone to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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